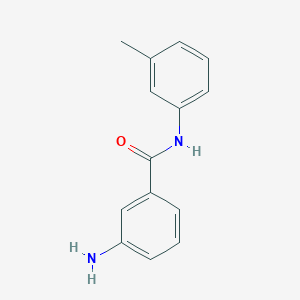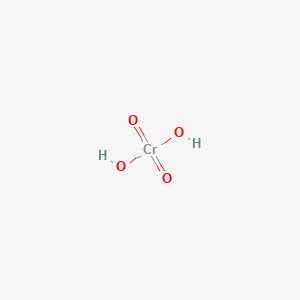
1-Methylundecylamine
Descripción general
Descripción
1-Methylundecylamine is a useful research compound. Its molecular formula is C12H27N and its molecular weight is 185.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation in Amino-Substituted Derivatives
Amino-substituted derivatives, including compounds like 1-Methylundecylamine, have been explored for their electrochemical and spectral characteristics. Research has shown that these compounds can exhibit unique electrochemical properties, useful in various scientific applications, such as in the development of new electrochemical sensors and devices (Chiu et al., 2005).
Crosslinking Chemistry in Natural and Synthetic Systems
The chemistry of compounds like this compound is significant in the context of crosslinking in both natural organisms and synthetic systems. This kind of chemistry is essential for achieving specific mechanical properties in various materials. The reaction pathways involving these compounds can be complex, leading to a variety of products with potential applications in material science and engineering (Yang et al., 2016).
Applications in Food Preservation
In the context of food preservation, derivatives of this compound have been studied for their efficacy in controlling superficial scald in apples and other fruits. These compounds can impact the ethylene production and metabolic processes in fruits, thereby influencing their ripening and shelf life (Jung & Watkins, 2008).
Enhancement of Fruit Quality During Storage
Derivatives similar to this compound have shown promising results in maintaining the quality of fruits like apples during storage. They can interact with other compounds to modulate the metabolic processes in fruits, helping in preserving their firmness and reducing the risk of diseases during storage (DeEll et al., 2005).
Neurotoxicity Studies
Research into compounds structurally similar to this compound has provided insights into the neurotoxicity of certain chemicals. These studies are crucial for understanding the mechanisms of neurodegenerative diseases and developing potential therapeutic strategies (Chiba et al., 1984).
Mecanismo De Acción
- Receptors : Most drugs exert their effects by binding to specific cellular components called receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .
- NMDA Receptor Antagonism : Studies on derivatives related to 1-Methylundecylamine suggest that these compounds act as uncompetitive antagonists at the NMDA receptor . By binding to this receptor, they attenuate NMDA/glycine-induced maximal calcium influx.
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
It is known that its boiling point is approximately 249.7°C and it has a density of 0.803 g/cm3
Molecular Mechanism
Information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature .
Dosage Effects in Animal Models
Information about threshold effects, as well as toxic or adverse effects at high doses, is currently lacking .
Propiedades
IUPAC Name |
dodecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUXKOBYNVVANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930176 | |
| Record name | Dodecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-46-8 | |
| Record name | 2-Dodecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylundecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylundecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)






![[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate](/img/structure/B75989.png)






